molecular formula C10H9ClN2O3 B12449401 Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate CAS No. 89438-38-0

Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Cat. No.: B12449401
CAS No.: 89438-38-0
M. Wt: 240.64 g/mol
InChI Key: OJSWBXRXQATKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom at the 5-position, and a keto group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein . This can result in inhibition or activation of biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Biological Activity

Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse sources, including synthesis studies, biological evaluations, and molecular docking analyses.

  • Molecular Formula : C10_{10}H9_{9}ClN2_2O3_3
  • Molecular Weight : 240.64 g/mol
  • CAS Number : 16105-24-1
  • Density : 1.3 ± 0.1 g/cm³
  • LogP : 1.46

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study synthesized various indazole derivatives and evaluated their efficacy against several cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and Hs-683 (brain cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50_{50} values ranging from 0.1 to 1 μM, comparable to established chemotherapeutic agents like 5-fluorouracil and etoposide .

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCell LineIC50_{50} (μM)Reference
Ethyl 5-chloro-3-oxo...A-5490.5
Ethyl 5-chloro-3-oxo...MCF-70.8
Ethyl 5-chloro-3-oxo...Hs-6830.6

Molecular docking studies have been employed to understand the binding affinity of this compound to various protein targets associated with cancer progression. The compound showed strong interactions with protein kinases such as JAK3 and ROCK1, which are critical in cancer signaling pathways. This suggests that the compound may inhibit these kinases, leading to decreased cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that derivatives of indazole can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. The compound's structure allows it to compete effectively with arachidonic acid for binding to COX enzymes, thus reducing the production of pro-inflammatory mediators .

Table 2: Anti-inflammatory Activity Comparison

CompoundCOX Inhibition (%)Reference
Ethyl 5-chloro...>70% at 10 μM
Standard Drug (Diclofenac)~80% at similar concentration

Case Studies

A notable case study involved the synthesis and evaluation of ethyl 5-chloro derivatives for their pharmacological profiles. The study reported that certain derivatives not only demonstrated potent anticancer activity but also exhibited favorable safety profiles in preliminary toxicity assessments. This dual activity makes them promising candidates for further development as therapeutic agents .

Properties

CAS No.

89438-38-0

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

ethyl 5-chloro-3-oxo-2H-indazole-1-carboxylate

InChI

InChI=1S/C10H9ClN2O3/c1-2-16-10(15)13-8-4-3-6(11)5-7(8)9(14)12-13/h3-5H,2H2,1H3,(H,12,14)

InChI Key

OJSWBXRXQATKBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(C=C(C=C2)Cl)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.